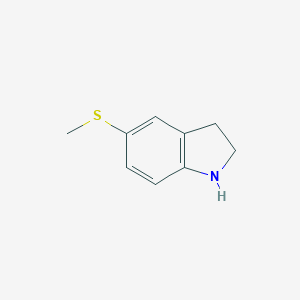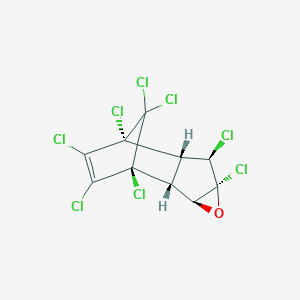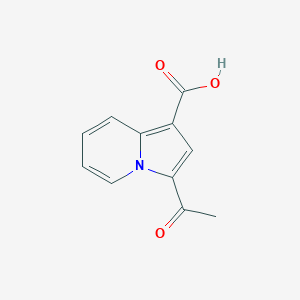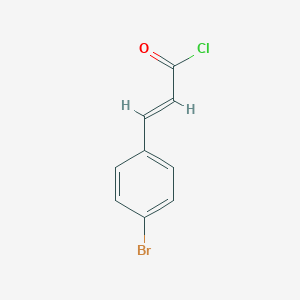
(2E)-3-(4-Bromophenyl)acryloyl chloride
Übersicht
Beschreibung
“(2E)-3-(4-Bromophenyl)acryloyl chloride” is a chemical compound with the molecular formula C9H6BrClO and a molecular weight of 245.5 . It is used in various chemical reactions and is supplied by several manufacturers globally .
Physical And Chemical Properties Analysis
“(2E)-3-(4-Bromophenyl)acryloyl chloride” is a liquid at room temperature with a boiling point of 180-185° C at 10 mmHg and a density of 1.573 g/mL at 25° C .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission (AIE) Characteristics
One application involves the synthesis of poly(acrylate) with tetraphenylethene pendants exhibiting AIE characteristics. These polymers are used for the effective detection of nitro compounds, indicating potential applications in sensing nitroaromatic explosives (Zhou et al., 2014).
Synthesis and Characterization of Novel Copolymers
Another study focuses on the synthesis of novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate. The research explores their synthesis, characterization, monomer reactivity ratios, and thermal properties, demonstrating the versatility of (2E)-3-(4-Bromophenyl)acryloyl chloride in creating materials with varied thermal and mechanical properties (Soykan et al., 2008).
Functionalized Polymers for Optically Active Applications
The compound has also been used in the preparation and characterization of new optically active poly(N-acryloyl chloride) functionalized with (S)-phenylalanine and pendant pyrene. These materials are investigated for their fluorescence properties, indicating applications in sensing and imaging (Buruianǎ et al., 2007).
Antibacterial Surface Engineering
In surface engineering, (2E)-3-(4-Bromophenyl)acryloyl chloride has been utilized to create surfaces that kill bacteria on contact. This is achieved by modifying glass slides with poly(4-vinyl-N-alkylpyridinium bromide), demonstrating potential applications in healthcare and sterile environments (Tiller et al., 2001).
Continuous-Flow Synthesis for Industry
A study on the continuous-flow synthesis of acryloyl chloride presents a more efficient and sustainable method for producing this compound, highlighting its importance in the acrylate and polymer industry (Movsisyan et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABICHHIYWLQM-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264174 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)acryloyl chloride | |
CAS RN |
13565-09-8 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

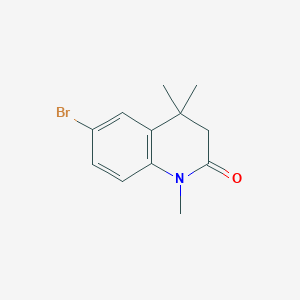
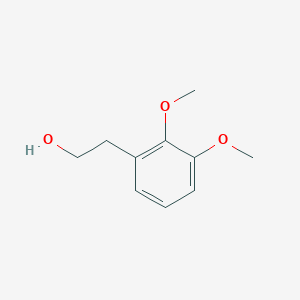
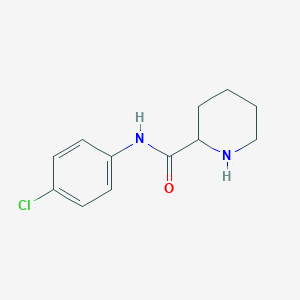
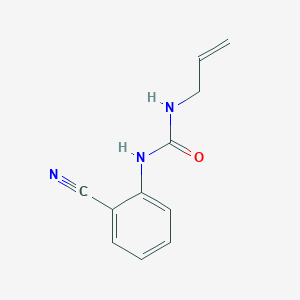
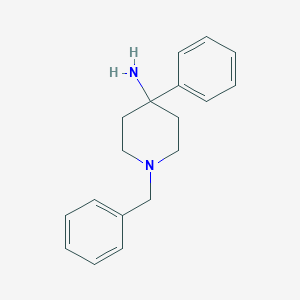
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
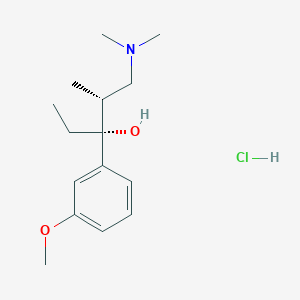

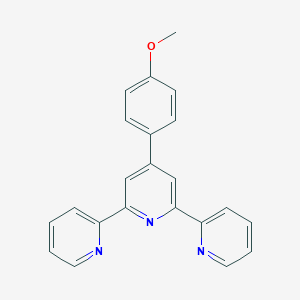
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)
